molecular formula C14H14O5 B1200129 Pterybinthinone CAS No. 70792-95-9

Pterybinthinone

Cat. No.: B1200129
CAS No.: 70792-95-9
M. Wt: 262.26 g/mol
InChI Key: UCDAWFNICCNZOP-UHFFFAOYSA-N
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Description

Pterybinthinone (IUPAC name: 2,3-dihydro-2-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one) is a fused furobenzopyranone derivative characterized by a bicyclic framework combining furan and benzopyrone moieties . This compound is structurally distinct due to its hydroxyl and hydroxymethyl substituents, which confer unique electronic and steric properties.

Properties

CAS No.

70792-95-9

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-hydroxy-2-(2-hydroxypropan-2-yl)-3H-furo[3,2-g]chromen-7-one

InChI

InChI=1S/C14H14O5/c1-13(2,16)14(17)7-9-5-8-3-4-12(15)18-10(8)6-11(9)19-14/h3-6,16-17H,7H2,1-2H3

InChI Key

UCDAWFNICCNZOP-UHFFFAOYSA-N

SMILES

CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O

Canonical SMILES

CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O

Synonyms

pterybinthinone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Pterybinthinone’s furobenzopyranone core differentiates it from other heterocyclic compounds. Below is a structural comparison with key analogs:

Compound Core Structure Substituents Key Features
This compound Furo[3,2-g]benzopyran-7-one 2-hydroxy, 2-(1-hydroxy-1-methylethyl) Bicyclic, oxygen-rich, polar hydroxyls
Pteridines Pyrazino[2,3-d]pyrimidine Variable (e.g., amino, methyl groups) Nitrogen-rich, planar, UV-absorbing
Coumarins Benzopyran-2-one 7-hydroxy, 7-methoxy, or alkyl chains Fluorescent, π-conjugated system
Flavonoids Chromone (benzopyran-4-one) Aryl, hydroxyl, or glycoside groups Antioxidant, metal-chelating properties

Sources: Structural data for pteridines, coumarins, and flavonoids are derived from comparative analyses of heterocyclic systems .

Functional and Bioactive Properties

While direct pharmacological studies on this compound are sparse, inferences can be drawn from related compounds:

  • Pteridines: Known for roles in nucleotide biosynthesis and photodynamic therapy due to UV absorption and redox activity . Unlike this compound, they lack fused furan rings, reducing oxygen-mediated reactivity.
  • Coumarins: Exhibit anticoagulant and antimicrobial activities via interaction with vitamin K epoxide reductase . This compound’s additional hydroxyl groups may enhance solubility but reduce membrane permeability.
  • Flavonoids: Broad bioactivity (antioxidant, anti-inflammatory) attributed to phenolic hydroxyls and conjugated π-systems .

Analytical and Spectral Distinctions

This compound’s identification relies on techniques such as:

  • IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .
  • NMR : Distinct signals for the dihydrofuran (δ 4.0–5.0 ppm) and benzopyrone (δ 6.0–8.0 ppm) protons .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 292.3, with fragmentation patterns reflecting hydroxyl loss .

In contrast, pteridines show characteristic N-H stretches (IR) and aromatic proton splitting (NMR), while flavonoids exhibit phenolic O-H signals and flavone-specific UV-Vis absorption .

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